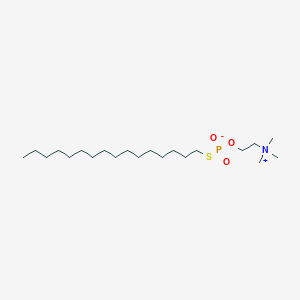
1-Hexadecylthiophosphorylcholine
Descripción general
Descripción
1-Hexadecylthiophosphorylcholine (HTCPC) is a synthetic compound that has been used extensively in scientific research due to its ability to modulate various biological processes. HTCPC is a phospholipid-like molecule that is composed of a long-chain alkyl group, a thioether linkage, and a choline head group. It has been used in the study of a variety of biological processes, including cell signaling, cell adhesion, and cell membrane transport. HTCPC is also known to be a potent inhibitor of several enzymes, including phospholipase A2 and protein kinase C. In addition, HTCPC has been used in a number of laboratory experiments to study the effects of phospholipid-based reagents on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Modulation of Leukocyte Function
1-Hexadecylthiophosphorylcholine analogues have been found to influence human leukocyte functions significantly. They are chemotactic for human neutrophils and mononuclear leukocytes. Different analogues exhibit distinct leukocyte activation mechanisms, suggesting their potential in elucidating leukocyte activation mechanisms (Goetzl, Derian, Tauber, & Valone, 1980).
Platelet Stimulating Activity
This compound has demonstrated significant biological activity in stimulating serotonin release from rabbit platelets. Specific configurations and substitutions in its structure contribute to its high biological activity (Hanahan, Munder, Satouchi, McManus, & Pinckard, 1981).
Antitumoral Activity
Hexadecylphosphorylcholine is noted for its anticancer activity. It interferes with phospholipid metabolism and affects enzymes like phospholipase D (PLD) and choline kinase, which play a role in cell growth and proliferation. This interaction is hypothesized to contribute to its antitumoral action (Lucas, Hernández-Alcoceba, Penalva, & Lacal, 2001).
Cytolytic Activity on Tumor Cells
It's used in studying the sensitivity of various mouse cells, including tumor cells, to changes in membrane permeability induced by lysophosphatidylcholine (Arnold, Richter, & Weltzien, 1978).
Impact on Phospholipid Metabolism
Studies have shown that Hexadecylphosphocholine can disrupt cholesterol homeostasis and affect the metabolism of other phospholipids, indicating its potential in anticancer therapy (Jiménez-López, Carrasco, Marco, & Segovia, 2006).
Effects on Lipid Metabolism in Leishmania
It significantly affects phosphatidylcholine content in Leishmania donovani promastigotes, suggesting its utility in antileishmanial drug research (Rakotomanga, Blanc, Gaudin, Chaminade, & Loiseau, 2007).
Radiosensitising Effect on Cancer Cells
Hexadecylphosphocholine has been tested for its potential to act as a radiosensitizer, particularly on cancer cells expressing an activated ras oncogene, indicating its relevance in cancer treatment (Bruyneel, Storme, Schallier, Van den Berge, Hilgard, & Mareel, 1993).
Signal Transduction Relationships
Studies have shown that Hexadecylphosphocholine can activate cellular phospholipase D, suggesting a role in signal transduction processes in anticancer activity (Wieder, Zhang, Geilen, Orfanos, Giuliano, & Cabot, 1996).
Mecanismo De Acción
Target of Action
The primary targets of 1-Hexadecylthiophosphorylcholine are currently not well-defined in the literature. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. Identifying these targets is an ongoing area of research .
Result of Action
Understanding these effects is key to elucidating the compound’s overall impact on biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Hexadecylthiophosphorylcholine. These factors can include pH, temperature, presence of other molecules, and more .
Propiedades
IUPAC Name |
hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGESUZAZBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecylthiophosphorylcholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





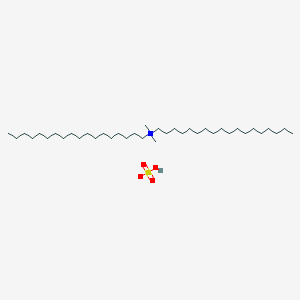

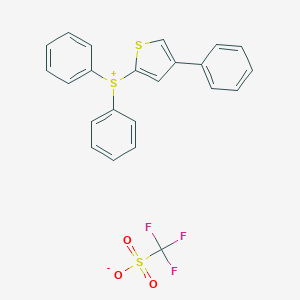
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
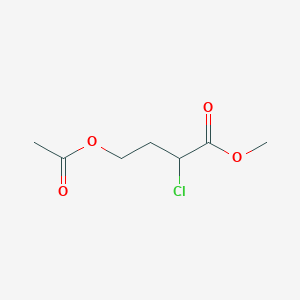
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
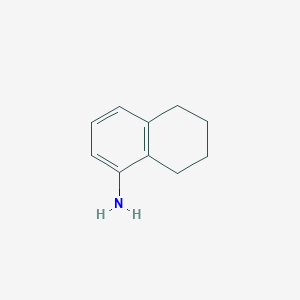

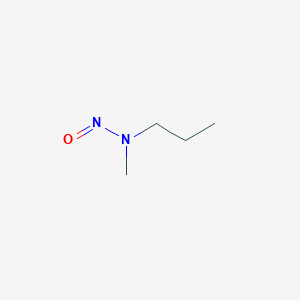
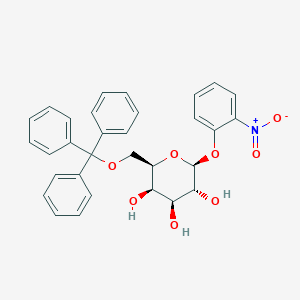
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)